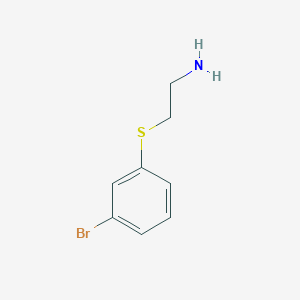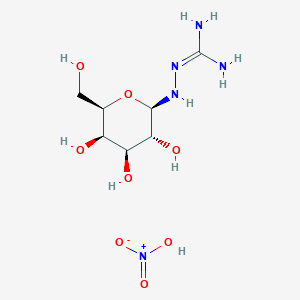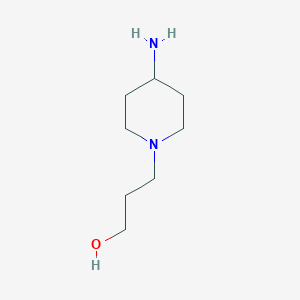![molecular formula C17H22N2 B3212303 4-{[Benzyl(propyl)amino]methyl}aniline CAS No. 1099073-00-3](/img/structure/B3212303.png)
4-{[Benzyl(propyl)amino]methyl}aniline
Vue d'ensemble
Description
“4-{[Benzyl(propyl)amino]methyl}aniline” is an organic compound that is a derivative of aniline . It consists of a benzyl group (C6H5CH2), a propyl group (CH2CH2CH3), and an amine functional group (NH2) attached to a benzene ring .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of benzyl chloride and ammonia, which is the main industrial route for producing benzylamine . It can also be produced by the reduction of benzonitriles and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The benzyl group is attached to the amine functional group, which is then attached to the benzene ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be diverse due to the presence of multiple functional groups. For instance, the amine group can undergo reactions such as nucleophilic substitution, reduction of nitriles or amides, and nitro compounds .Applications De Recherche Scientifique
Atmospheric Chemistry and Titan's Atmosphere
Protonated aniline, which shares structural similarities with 4-{[Benzyl(propyl)amino]methyl}aniline, is speculated to be present in Titan's atmosphere and may contribute to molecular weight growth chemistry. A study by Kelly et al. (2019) investigated the reactions of propene with distonic radical cations derived from protonated aniline using mass spectrometry and calculations. This research is significant in understanding the atmospheric chemistry of celestial bodies like Titan (Kelly et al., 2019).
Pharmaceutical Research
In pharmaceutical research, derivatives of aniline, which is structurally related to this compound, have been synthesized and studied. Taylor et al. (1996) synthesized and characterized compounds including methyl 4-(2,5-dihydroxybenzylamino)benzoate, showcasing the chemical versatility and potential applications of aniline derivatives in drug development and radiopharmaceuticals (Taylor et al., 1996).
Materials Science and Non-Linear Optical Crystals
In materials science, benzylidene-aniline derivatives have been suggested as promising molecules for new organic crystals with large second-order optical non-linearity. Tsunekawa et al. (1990) conducted MO calculations and discovered crystals with high second-harmonic generation activities, contributing to the field of non-linear optics and materials science (Tsunekawa et al., 1990).
Electrochemistry and Polymer Research
Electrochemical copolymerization studies, involving compounds like 2-(4-amino phenyl)-6-methyl benzothiazole and aniline, explore the creation of electroactive polymeric films. Abdel-Azzem et al. (1995) found that films grown from solutions with varying ratios of these compounds exhibited differing electroactivity and conductivity, highlighting the importance of aniline derivatives in electrochemical applications (Abdel-Azzem et al., 1995).
Dendrimer Synthesis
In the synthesis of dendrimers, 4-(n-Octyloxy)aniline, a compound structurally related to this compound, has been used in the development of new dendritic melamines. Morar et al. (2018) synthesized and structurally elucidated novel G-2 melamine dendrimers, which demonstrates the role of aniline derivatives in advanced materials and nanostructure synthesis (Morar et al., 2018).
Mécanisme D'action
Target of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for carbon-carbon bond formation.
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound may act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with electrophilic organic groups. Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Result of Action
Its role in Suzuki–Miyaura cross-coupling reactions suggests it may facilitate the formation of carbon-carbon bonds .
Action Environment
Suzuki–miyaura cross-coupling reactions are known to be tolerant of various functional groups and can be carried out under mild conditions .
Propriétés
IUPAC Name |
4-[[benzyl(propyl)amino]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-2-12-19(13-15-6-4-3-5-7-15)14-16-8-10-17(18)11-9-16/h3-11H,2,12-14,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVPIBUYOKRJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B3212225.png)




![2-Bromopyrido[3,2-d]pyrimidine-8-oxo-7-carboxylic acid](/img/structure/B3212263.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212276.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212285.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212288.png)


